![molecular formula C26H24ClN3O3 B2646437 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 862191-81-9](/img/structure/B2646437.png)
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, it appears to contain structural elements common to other compounds. For example, the benzimidazole and pyrrolidinone groups are common in many organic compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzimidazole and pyrrolidinone groups, along with the chlorophenoxy and methoxyphenyl groups, contribute to the overall structure .Wissenschaftliche Forschungsanwendungen
Molecular Stabilities and Mechanisms in Anti-Cancer Properties
A comprehensive study on benzimidazole derivatives, including molecules structurally related to "4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one," highlights their potential as EGFR inhibitors with anti-cancer properties. The research provides insights into the tautomeric properties, conformations, and molecular docking studies, emphasizing the significance of these compounds in therapeutic applications. The findings suggest that specific molecular interactions, such as inter-molecular hydrogen bonding with key residues in the EGFR binding pocket, contribute to their anti-cancer efficacy. Compound 4, in particular, demonstrated the best binding affinity, indicating a strong potential for anti-cancer activity (Karayel, 2021).
Synthesis and Antimicrobial Activities
Research into thiazole and fused derivatives, including molecules with structural similarities to the compound , has shown promising antimicrobial activities. The study explored the synthesis of various derivatives and their in vitro antimicrobial efficacy against bacterial and fungal isolates. This research underscores the potential of these compounds in addressing the need for new antimicrobial agents, with specific derivatives demonstrating significant activity against both bacterial and fungal pathogens (Wardkhan et al., 2008).
Electrochemical Properties and Polymer Applications
A study on the synthesis of a new benzimidazole derivative for use as an acceptor unit in donor–acceptor–donor type polymers provides insights into the electrochemical and optical properties of these materials. The research highlights the potential of such compounds in the development of conducting polymers, emphasizing the effect of different donor groups on the optical and electronic properties of the resulting polymers. This area of research opens up new avenues for the application of benzimidazole derivatives in electronic and optoelectronic devices, demonstrating their versatility beyond biomedical applications (Ozelcaglayan et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-22-6-4-5-20(16-22)30-17-18(15-25(30)31)26-28-23-7-2-3-8-24(23)29(26)13-14-33-21-11-9-19(27)10-12-21/h2-12,16,18H,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVKUQUVTUICAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)

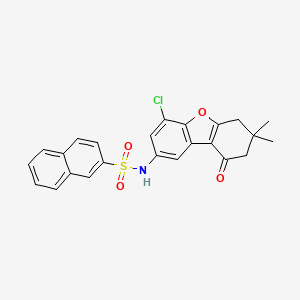
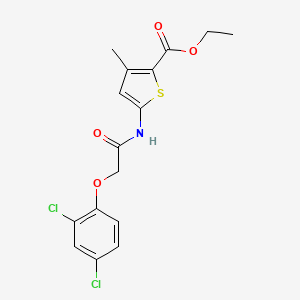
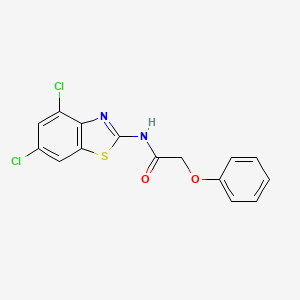

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)
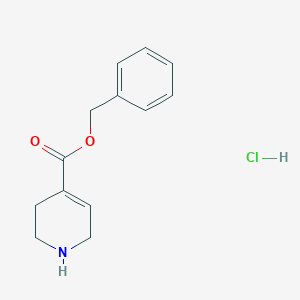
![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
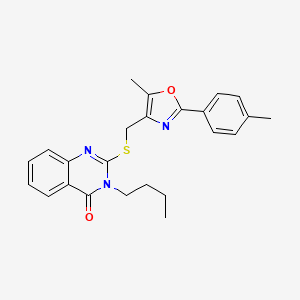
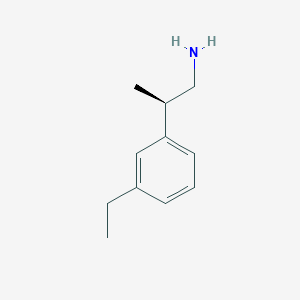
![N-(4-isopropylbenzyl)-2-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2646375.png)
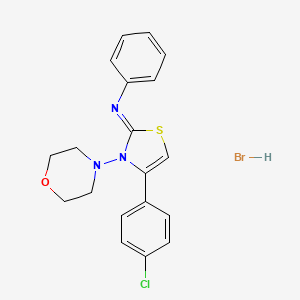
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)